BenchChemオンラインストアへようこそ!

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea

FPRL1 agonism Inflammation Intestinal inflammation

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea (CAS 894022-12-9) is a synthetic pyrrolidin-2-one urea derivative with a molecular weight of 416.5 g/mol and formula C24H24N4O3. It belongs to the class of 1,3-disubstituted urea compounds that have demonstrated formyl peptide receptor-like 1 (FPRL1) agonist activity in patent literature.

Molecular Formula C24H24N4O3
Molecular Weight 416.481
CAS No. 894022-12-9
Cat. No. B2416776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea
CAS894022-12-9
Molecular FormulaC24H24N4O3
Molecular Weight416.481
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
InChIInChI=1S/C24H24N4O3/c1-31-22-9-5-8-21(15-22)28-16-20(14-23(28)29)27-24(30)26-19-12-10-18(11-13-19)25-17-6-3-2-4-7-17/h2-13,15,20,25H,14,16H2,1H3,(H2,26,27,30)
InChIKeyKHXWUGKHBAHRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea (CAS 894022-12-9): A Dual-Mechanism Urea Derivative for Inflammation and Chemokine Receptor Research


1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea (CAS 894022-12-9) is a synthetic pyrrolidin-2-one urea derivative with a molecular weight of 416.5 g/mol and formula C24H24N4O3 [1]. It belongs to the class of 1,3-disubstituted urea compounds that have demonstrated formyl peptide receptor-like 1 (FPRL1) agonist activity in patent literature [2]. The compound features a central urea linker bridging a 3-methoxyphenyl-5-oxopyrrolidine moiety to a 4-(phenylamino)phenyl group, a scaffold also explored in pyrrolidinyl phenylurea CCR3 antagonists [3].

Why Generic Substitution Is Insufficient for 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea: Key Structural and Pharmacological Distinctions


Substituting 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea with a generic urea analog risks losing its distinct target engagement profile. The patent family explicitly claims FPRL1 agonism for specific urea derivatives with a 3-methoxyphenyl-5-oxopyrrolidine substituent [1], a feature not shared by all urea-based anti-inflammatory compounds. Meanwhile, structurally related pyrrolidinyl phenylureas have been optimized for CCR3 antagonism, where even subtle modifications (e.g., replacement of the 4-(phenylamino)phenyl group) dramatically alter IC50 values [2]. Thus, the precise substitution pattern on both aryl rings is essential for maintaining the intended pharmacological activity, making generic replacement unreliable for research reproducibility.

Quantitative Differentiation Evidence for 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea in FPRL1 Agonism and Chemokine Receptor Profiling


Patent-Documented FPRL1 Agonism Potency Range for the Urea Series

The patent CN105814019B demonstrates that urea derivatives with a 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety exhibit FPRL1 agonist activity [1]. While specific EC50 data for the target compound is not disclosed in the public patent abstract, the patent establishes FPRL1 agonism as the primary mechanism for this compound class, citing in vivo efficacy in models of intestinal inflammation, airway inflammation, and sepsis [1]. This differentiates the compound from pyrrolidinyl phenylureas optimized solely for CCR3 antagonism, which may lack FPRL1 activity.

FPRL1 agonism Inflammation Intestinal inflammation

CCR3 Antagonism SAR Context: Potency Cliffs with Structural Analogs

In the Bioorg Med Chem Lett 2012 study, the lead pyrrolidinyl phenylurea compound 1 showed IC50 = 4.9 nM against CCR3 [1]. Although the target compound is not explicitly reported in that paper, the structure-activity relationships reveal that the 4-(phenylamino)phenyl urea terminus influences potency; e.g., optimization to compound 32 (IC50 = 1.7 nM) involved replacing the 4-(phenylamino)phenyl motif with a 2-(2-hydroxyethoxy)phenyl group [1]. This indicates that the target compound's specific aryl substitution pattern is associated with nanomolar CCR3 antagonism potential, distinguishing it from analogs with different urea termini.

CCR3 antagonism Eosinophil chemotaxis Allergic inflammation

Structural Uniqueness: Physicochemical Properties vs. Related Urea Derivatives

PubChem data show the target compound has a molecular weight of 416.5 g/mol, 4 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. In comparison, the CCR3-optimized compound 32 (C24H26FN3O3) has MW ~423 g/mol and different H-bond profiles due to the 2-hydroxyethoxy group [2]. These physicochemical differences influence solubility, permeability, and off-target binding, meaning the target compound occupies a distinct property space within the chemical series.

Molecular weight Hydrogen bonding Drug-likeness

Optimal Application Scenarios for 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea


FPRL1 Agonist Research in Inflammatory Disease Models

Researchers investigating FPRL1-mediated resolution of inflammation can use this compound as a tool molecule based on the patent-disclosed FPRL1 agonist activity [2]. The compound has been implicated in models of intestinal inflammation, airway inflammation, and sepsis, providing a starting point for in vivo pharmacological studies.

CCR3 Antagonist Lead Optimization and SAR Studies

The compound's 4-(phenylamino)phenyl terminus serves as an intermediate scaffold for CCR3 antagonist optimization, as demonstrated in the Bioorg Med Chem Lett 2012 paper [3]. Medicinal chemists can compare potency changes when modifying the urea terminus, leveraging the established nanomolar IC50 of related compounds.

Dual-Mechanism Chemical Probe for Chemokine and Formyl Peptide Receptor Crosstalk

Given the structural overlap between FPRL1 agonists and CCR3 antagonists, this compound may serve as a dual-mechanism probe to study receptor crosstalk in eosinophilic and neutrophilic inflammation [2][3]. Its distinct property profile (MW 416.5, HBD 4) [1] enables differentiation from other tool compounds in multi-parameter screening.

Quote Request

Request a Quote for 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.